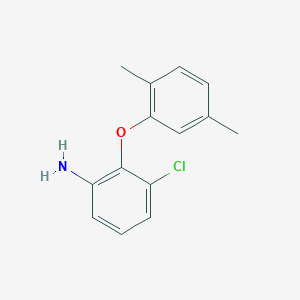

3-Chloro-2-(2,5-dimethylphenoxy)aniline

Description

Significance of Aniline (B41778) Scaffolds in Organic and Medicinal Chemistry Research

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. Their importance is particularly pronounced in medicinal chemistry, where the aniline moiety is a common substructure in numerous therapeutic agents. The amino group on the aromatic ring can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. However, the use of anilines is not without its challenges, as they can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites. This has spurred research into the development of aniline isosteres to mitigate these risks while retaining desired biological activity.

The versatility of the aniline scaffold also lies in its synthetic tractability. It can be readily modified through various chemical reactions, allowing for the introduction of diverse functional groups to fine-tune the properties of the final molecule. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of complex anilines from aryl halides, further expanding their utility in drug discovery and materials science. pharmint.netorganic-chemistry.orgorganic-chemistry.org

Role of Phenoxy Moieties in Bioactive Compounds

The phenoxy group, an aryloxy linkage, is another prevalent feature in many biologically active compounds. The presence of a phenoxy moiety can influence a molecule's conformational flexibility, lipophilicity, and metabolic stability. This, in turn, can have a significant impact on its pharmacokinetic and pharmacodynamic profile. The diaryl ether linkage, which defines the phenoxy group, is found in a variety of natural products and synthetic drugs with diverse therapeutic applications, including antibacterial, and anti-inflammatory agents. nih.gov The synthesis of diaryl ethers is often achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig type reactions. wikipedia.orgorganic-chemistry.org

Contextualizing Halogenation in Structure-Activity and Reactivity Investigations

The introduction of halogen atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science. Halogens can modulate a compound's physicochemical properties, such as acidity, basicity, and lipophilicity. Furthermore, they can influence the metabolic fate of a drug and its binding affinity to a target protein. In structure-activity relationship (SAR) studies, halogenation is often employed to probe the steric and electronic requirements of a biological target. The specific halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the molecular scaffold can lead to dramatic changes in biological activity.

From a reactivity perspective, halogen substituents on an aromatic ring can alter its susceptibility to nucleophilic or electrophilic attack. They also serve as versatile handles for further synthetic transformations, most notably in cross-coupling reactions.

Research Gaps and Prospective Investigations for 3-Chloro-2-(2,5-dimethylphenoxy)aniline

Despite the individual importance of its constituent parts, there is a notable lack of dedicated research on the specific compound this compound. Its synthesis, while theoretically achievable through established methods like the Ullmann condensation or Buchwald-Hartwig amination, has not been extensively documented in peer-reviewed literature.

Potential Synthetic Routes:

Ullmann Condensation: This classical method would involve the copper-catalyzed coupling of 2,5-dimethylphenol (B165462) with 2,3-dichloroaniline (B127971) or a related precursor. The reaction typically requires high temperatures and a copper catalyst. wikipedia.orgorganic-chemistry.orgbyjus.com

Buchwald-Hartwig Amination: A more modern approach would be the palladium-catalyzed amination of a 1-chloro-2-(2,5-dimethylphenoxy)benzene with an ammonia (B1221849) equivalent, or the coupling of 3-chloro-2-haloaniline with 2,5-dimethylphenol. pharmint.netorganic-chemistry.orgorganic-chemistry.orgunistra.fr

The physicochemical properties of this compound can be predicted based on its structure, as detailed in the table below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₄ClNO |

| Molecular Weight | 247.72 g/mol |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: These properties are computationally predicted and await experimental verification.

Prospective Investigations:

Given the structural motifs present in this compound, several avenues of research are worth exploring:

Medicinal Chemistry: The compound could be investigated for a range of biological activities. Structurally related phenoxyanilines and phenoxazines have shown potential as anti-inflammatory, and neuroprotective agents. nih.govnih.gov The specific substitution pattern of the chloro and dimethyl groups could lead to novel structure-activity relationships.

Materials Science: The phenoxyaniline (B8288346) core can be a building block for novel polymers and functional materials. The presence of the halogen atom provides a site for further functionalization, potentially leading to materials with interesting electronic or photophysical properties.

Agrochemical Research: Many commercial pesticides and herbicides contain halogenated aromatic structures. The unique substitution pattern of this compound could be explored for potential applications in agriculture.

The lack of published data on this compound presents a clear research gap. Systematic investigation into its synthesis, characterization, and potential applications could yield valuable scientific insights and potentially lead to the discovery of new molecules with useful properties.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(2,5-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-6-7-10(2)13(8-9)17-14-11(15)4-3-5-12(14)16/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZICDJWUSDNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262495 | |

| Record name | 3-Chloro-2-(2,5-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937604-61-0 | |

| Record name | 3-Chloro-2-(2,5-dimethylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(2,5-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Chloro 2 2,5 Dimethylphenoxy Aniline

Retrosynthetic Analysis of 3-Chloro-2-(2,5-dimethylphenoxy)aniline

A retrosynthetic analysis of the target molecule, this compound, logically dissects the molecule at the ether bond, which is the most synthetically feasible disconnection.

Key Disconnections and Precursor Identification

The primary disconnection of the C-O bond of the diaryl ether in this compound leads to two potential sets of precursor molecules. This disconnection is based on the established methods for diaryl ether synthesis, such as the Ullmann condensation or Buchwald-Hartwig C-O coupling.

Disconnection A: This pathway involves the formation of the ether linkage between a substituted aniline (B41778) and a substituted phenol (B47542).

Precursor 1: 2,3-dichloroaniline (B127971)

Precursor 2: 2,5-dimethylphenol (B165462)

Disconnection B: This alternative pathway involves the reaction of a halogenated phenoxy compound with an aniline derivative.

Precursor 1: 1-chloro-2-iodo-3-nitrobenzene (B1359147) (or a similar di-halogenated nitrobenzene)

Precursor 2: 2,5-dimethylphenol, followed by reduction of the nitro group.

Strategic Considerations for Regioselectivity in Synthesis

The primary challenge in the synthesis of this compound is achieving the desired regioselectivity. The substitution pattern on both aromatic rings dictates the reactivity and the position of the newly formed ether bond.

In Disconnection A , the reaction between 2,3-dichloroaniline and 2,5-dimethylphenol would require selective substitution at the C-2 position of the aniline. The chlorine atom at C-2 is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent chlorine and the amino group. However, the potential for reaction at the C-3 position also exists.

In Disconnection B , starting with a precursor like 1-chloro-2-iodo-3-nitrobenzene, the greater reactivity of the iodine atom in cross-coupling reactions would direct the initial ether formation to the C-2 position. The nitro group serves as a powerful activating group for nucleophilic aromatic substitution and can be subsequently reduced to the desired amine, offering a potentially more regioselective route. The choice of reaction conditions and catalysts would be crucial in minimizing side reactions and ensuring the formation of the correct isomer.

Direct Synthesis Approaches for this compound

Direct synthesis of the target molecule can be approached through several established methodologies, with Nucleophilic Aromatic Substitution (SNAr) being a prominent strategy.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

The SNAr reaction is a powerful tool for the formation of diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. beilstein-journals.orgresearchgate.netdatapdf.comacsgcipr.orgacs.orgnih.govbris.ac.uk The reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate. acsgcipr.org

This approach, corresponding to Disconnection A in the retrosynthetic analysis, would involve the reaction of 2,5-dimethylphenol with a di-halogenated aniline, such as 2,3-dichloroaniline.

The reaction would typically be carried out in the presence of a base, such as potassium carbonate or cesium carbonate, to deprotonate the phenol, forming the more nucleophilic phenoxide. rsc.orgorganic-chemistry.org A copper catalyst, often used in Ullmann-type condensations, or a palladium catalyst for Buchwald-Hartwig etherification could be employed to facilitate the coupling. beilstein-journals.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgmdpi.com

Table 1: Reaction of Substituted Anilines with Halogenated Phenols

| Reactant 1 | Reactant 2 | Catalyst/Base | Potential Product |

|---|

The regioselectivity of this reaction would depend on the relative activation of the two chlorine atoms in 2,3-dichloroaniline. The C-2 position is ortho to the amino group, which can influence the electronic environment and steric accessibility.

This strategy, aligning with Disconnection B , involves reacting a halogenated nitrobenzene (B124822) with 2,5-dimethylphenol, followed by reduction of the nitro group. For instance, 1-chloro-2-fluoro-3-nitrobenzene (B1584535) could be a suitable starting material. The greater lability of the fluorine atom in SNAr reactions would favor the displacement of fluoride (B91410) by the 2,5-dimethylphenoxide. acs.org

The subsequent reduction of the nitro group to an amine can be achieved using various standard reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. acs.org This two-step approach often provides better regiocontrol.

Table 2: Reaction of Halogenated Anilines with Substituted Phenols

| Reactant 1 | Reactant 2 | Conditions | Intermediate | Final Product |

|---|

This method leverages the well-defined reactivity patterns of halogenated nitroaromatics in SNAr reactions to construct the desired diaryl ether framework with high regiochemical fidelity.

Transition Metal-Catalyzed Coupling Reactions

The formation of the diaryl ether bond is a key step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods to achieve this transformation.

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide. beilstein-journals.orgrsc.org For the synthesis of a precursor to this compound, a plausible approach is the Ullmann-type coupling of 2,5-dimethylphenol with an appropriately substituted nitroaromatic compound, such as 1,2-dichloro-3-nitrobenzene. The subsequent reduction of the nitro group would then yield the target aniline.

A general representation of this Ullmann condensation is the reaction between an aryl halide and a phenol in the presence of a copper catalyst and a base. beilstein-journals.org Traditional Ullmann conditions often required harsh reaction temperatures (frequently over 200 °C) and stoichiometric amounts of copper. beilstein-journals.org However, significant advancements have led to milder reaction conditions through the use of catalytic amounts of copper salts, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), in conjunction with various ligands. organic-chemistry.org

Inexpensive and effective ligands can greatly accelerate these reactions. For instance, ligands such as N,N-dimethylglycine, salicylaldoxime, and various amino acids have been shown to promote the coupling of aryl bromides and iodides with phenols under milder conditions. beilstein-journals.orgorganic-chemistry.org The choice of base is also critical, with cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) often being effective. organic-chemistry.orgnih.gov The reaction is typically carried out in polar aprotic solvents like acetonitrile, DMF, or DMSO. organic-chemistry.orgnih.gov

For the synthesis of a precursor to the target molecule, such as 1-chloro-2-(2,5-dimethylphenoxy)-3-nitrobenzene, the reaction would involve 2,5-dimethylphenol and 1,2-dichloro-3-nitrobenzene. The presence of an electron-withdrawing nitro group on the aryl halide can facilitate the nucleophilic aromatic substitution.

Table 1: Representative Conditions for Ullmann-type Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Phenol | CuI | N,N-Dimethylglycine | K₃PO₄ | Acetonitrile | 90-110 | Good |

| Aryl Iodide | Phenol | Cu₂O | Salicylaldoxime | Cs₂CO₃ | Acetonitrile | 80-110 | Excellent |

This table presents generalized conditions based on literature for similar reactions and a specific example for a related synthesis. beilstein-journals.orgnih.govresearchgate.net

While the Ullmann reaction is a cornerstone, other transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have emerged as powerful alternatives for diaryl ether synthesis. The Buchwald-Hartwig amination, more broadly known for C-N bond formation, has been extended to C-O bond formation for the synthesis of diaryl ethers. researchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a phenol, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. researchgate.net

The advantages of palladium-catalyzed methods include often milder reaction conditions and a broader substrate scope compared to traditional Ullmann reactions. researchgate.net Ligands such as BrettPhos and RuPhos have demonstrated wide applicability in palladium-catalyzed cross-coupling reactions. rsc.org For the synthesis of the diaryl ether precursor to this compound, a palladium-catalyzed reaction between 2,5-dimethylphenol and 1,2-dichloro-3-nitrobenzene could be envisioned.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect routes to this compound involve the synthesis of a closely related precursor molecule, followed by one or more functional group transformations to arrive at the final product.

One indirect pathway commences with a pre-existing aniline derivative. For instance, one could start with 3-chloro-2-aminophenol. google.com The synthesis of this starting material can be achieved through the nitration of m-chlorophenol, followed by reduction. google.com The subsequent step would be the arylation of the hydroxyl group of 3-chloro-2-aminophenol with a suitable 2,5-dimethylphenyl source, though this can be challenging due to the presence of the reactive amino group. Protection of the amino group, for example as an amide, might be necessary before the C-O coupling reaction. After the diaryl ether formation, deprotection of the amine would yield the target compound.

A more common and practical indirect route involves the synthesis of a nitro-substituted diaryl ether, followed by the reduction of the nitro group to the corresponding aniline. This strategy circumvents the potential complications arising from the presence of a free amino group during the coupling reaction.

A plausible synthesis would start with the Ullmann-type coupling of 2,5-dimethylphenol with 1,2-dichloro-3-nitrobenzene to form 1-chloro-2-(2,5-dimethylphenoxy)-3-nitrobenzene. The subsequent reduction of the nitro group is a well-established transformation. organic-chemistry.org A variety of reducing agents can be employed for this purpose, including:

Metals in acidic media, such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl). organic-chemistry.org

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. organic-chemistry.org

Other reducing agents like sodium hydrosulfite or sodium sulfide. nih.gov

For example, the reduction of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene to the corresponding aniline has been successfully achieved using iron powder in a mixture of ethanol, water, and acetic acid under reflux conditions, affording the product in high yield. researchgate.net

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent System | Typical Conditions |

|---|---|

| Fe / HCl or Acetic Acid | Reflux |

| Sn / HCl | - |

| H₂ / Pd/C or Raney Ni | Atmospheric or elevated pressure |

| Sodium Hydrosulfite | Aqueous solution |

This table summarizes common methods for the reduction of aromatic nitro groups to anilines. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the synthesis of this compound, particularly the key C-O bond forming step, is highly dependent on the careful optimization of reaction conditions and the chosen catalyst system.

For Ullmann-type couplings, the choice of the copper source (e.g., CuI, Cu₂O, or copper nanoparticles), the ligand, the base, the solvent, and the reaction temperature are all critical parameters that can significantly impact the yield and purity of the diaryl ether product. organic-chemistry.orgnih.gov Screening a variety of ligands, such as amino acids, oximes, or N,N-chelating ligands, can identify the most effective promoter for a specific substrate pair. beilstein-journals.orgnih.gov The base is also crucial, with weaker bases like K₃PO₄ or stronger bases like Cs₂CO₃ being favored in modern protocols to avoid side reactions. organic-chemistry.orgnih.gov The use of molecular sieves can also be beneficial in some cases to remove water and prevent hydrolysis of the reactants or products. organic-chemistry.org

In the case of palladium-catalyzed cross-coupling reactions, the selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. rsc.orgthermofishersci.in The nature of the ligand, particularly its steric bulk and electronic properties, dictates the efficiency of the catalytic cycle. thermofishersci.in The choice of base and solvent must also be tailored to the specific reaction.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent in the synthesis of phenoxyanilines via Ullmann-type reactions is critical, significantly influencing reaction rates and product yields. Traditionally, high-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are employed. organic-chemistry.orgrsc.org These solvents are effective due to their ability to dissolve the reactants and the copper catalyst, as well as their high boiling points which allow for the high reaction temperatures often required for Ullmann condensations. organic-chemistry.orgrsc.org

For the synthesis of this compound, a probable synthetic route involves the Ullmann condensation between 2,3-dichloroaniline and 2,5-dimethylphenol. In such a reaction, the solvent's polarity plays a crucial role in facilitating the formation of the copper(I) phenoxide intermediate, a key step in the catalytic cycle. organic-chemistry.org The ability of solvents like DMF and DMSO to coordinate with the copper ion can enhance its catalytic activity. Research on similar Ullmann ether syntheses has shown that polar solvents generally lead to higher yields compared to non-polar solvents. However, the high boiling points of these traditional solvents can complicate product isolation and purification, and their environmental impact is a growing concern.

The following table summarizes the properties of common solvents used in Ullmann condensations:

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

| N-Methylpyrrolidone (NMP) | 202 | 32.2 | High boiling point, good solvent for a wide range of reactants. |

| Dimethylformamide (DMF) | 153 | 36.7 | Common solvent for Ullmann reactions, relatively lower boiling point than NMP. |

| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | High polarity, can accelerate reaction rates. |

Base Selection in Phenoxylation Reactions

The selection of a suitable base is paramount in phenoxylation reactions, as it is required to deprotonate the phenol, forming the corresponding phenoxide which then reacts with the aryl halide. The basicity of the chosen compound must be sufficient to deprotonate the phenol without leading to undesirable side reactions.

In the context of synthesizing this compound from 2,3-dichloroaniline and 2,5-dimethylphenol, common bases employed in Ullmann condensations include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as alkali metal hydroxides like potassium hydroxide (B78521) (KOH). organic-chemistry.orgrsc.org Cesium carbonate is often favored due to its high solubility in organic solvents and its ability to promote the reaction, sometimes leading to higher yields and milder reaction conditions. The choice of base can also influence the regioselectivity of the reaction, particularly when multiple reactive sites are present on the aryl halide.

A comparison of commonly used bases is provided in the table below:

| Base | pKa of Conjugate Acid | Properties |

| Potassium Carbonate (K₂CO₃) | 10.3 | Commonly used, cost-effective. |

| Cesium Carbonate (Cs₂CO₃) | 10.3 | Often provides higher yields and allows for milder conditions. |

| Potassium Hydroxide (KOH) | 15.7 | Strong base, can promote side reactions if not used carefully. |

Catalytic Systems for Enhanced Yield and Reduced Reaction Times

The classic Ullmann condensation often required stoichiometric amounts of copper. Modern advancements have led to the development of highly efficient catalytic systems that utilize only a catalytic amount of a copper salt, often in combination with a ligand. For the synthesis of this compound, a copper(I) source such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) would typically be employed. organic-chemistry.org

The addition of a ligand can significantly accelerate the reaction and improve yields by increasing the solubility and reactivity of the copper catalyst. Diamine and amino acid-based ligands, such as N,N-dimethylglycine, have proven effective in promoting Ullmann-type C-O bond formation. google.com These ligands are thought to stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of the catalytic system is crucial for achieving high regioselectivity, favoring the substitution at the 2-position of the 2,3-dichloroaniline starting material.

| Catalyst System | Description |

| CuI / N,N-dimethylglycine | A common and effective system for Ullmann diaryl ether synthesis. |

| CuBr / Phenanthroline | Another effective catalytic system for similar cross-coupling reactions. |

| Copper Nanoparticles | An emerging area of research, offering high surface area and catalytic activity. rsc.org |

Advancements in Green Chemistry for Halogenated Phenoxyaniline (B8288346) Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources and benign solvents, are being increasingly applied to the synthesis of complex molecules like halogenated phenoxyanilines.

Application of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govbeilstein-journals.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purities. nih.govbeilstein-journals.org In the context of synthesizing this compound, MAOS can be applied to the Ullmann condensation step. The rapid and efficient heating provided by microwaves can overcome the high activation energy often associated with this reaction, allowing it to proceed under milder conditions and potentially without the need for a catalyst in some cases. beilstein-journals.org This not only saves time and energy but also simplifies the purification process by reducing the formation of byproducts.

Utilization of Ionic Liquids as Environmentally Benign Solvents

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. thieme-connect.de ILs have been successfully employed as reaction media for various catalytic reactions, including the Ullmann diaryl ether synthesis. Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, make them suitable alternatives to traditional volatile organic solvents. thieme-connect.de In the synthesis of this compound, using an ionic liquid as the solvent could facilitate the reaction and simplify the separation of the product and recycling of the catalyst. The choice of the cation and anion of the ionic liquid can be tuned to optimize the reaction conditions.

Chemical Reactivity and Derivatization of 3 Chloro 2 2,5 Dimethylphenoxy Aniline

Reactions Involving the Aniline (B41778) Moiety

The reactivity of the aniline portion of the molecule is characterized by the interplay between the electron-donating amino group and the electron-withdrawing chloro and phenoxy substituents.

Amidation and Schiff Base Formation

The primary amino group of 3-Chloro-2-(2,5-dimethylphenoxy)aniline is a potent nucleophile, readily participating in reactions with electrophilic partners such as acyl chlorides and carbonyl compounds.

Amidation: In a reaction with an acyl chloride, such as acetyl chloride, the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon, leading to the formation of an N-acylated product, an acetanilide (B955) in this case. vaia.comlibretexts.orgaskiitians.comvedantu.com This acylation is a common strategy to protect the amino group or to introduce new functionalities. The reaction typically proceeds rapidly to yield the corresponding amide. vaia.com

Schiff Base Formation: The reaction of this compound with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. nih.govwikipedia.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net The formation of the C=N double bond is a reversible process, often catalyzed by acid, though it can also proceed in the absence of a catalyst, particularly with reactive primary amines. nih.govpeerj.compeerj.com

Table 1: Examples of Amidation and Schiff Base Formation Reactions

| Reactant | Reagent | Product Type |

| This compound | Acetyl Chloride | N-(3-chloro-2-(2,5-dimethylphenoxy)phenyl)acetamide |

| This compound | Benzaldehyde | Schiff Base (Imine) |

Oxidation Pathways of the Amino Group

The amino group of anilines is susceptible to oxidation, and the specific products depend on the oxidizing agent and reaction conditions. libretexts.org For aromatic amines, oxidation can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials. libretexts.orgrsc.orgresearchgate.net The use of strong oxidizing agents like peroxy acids can convert the amino group into a nitro group. acs.org Milder oxidation may lead to the formation of colored polymeric products due to the coupling of intermediate radical cations. mdpi.com

Table 2: Potential Oxidation Products of the Amino Group

| Oxidizing Agent | Potential Product(s) |

| Hydrogen Peroxide/Peroxy Acids | 1-Chloro-2-(2,5-dimethylphenoxy)-3-nitrobenzene |

| Mild Oxidizing Agents | Polymeric materials |

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comorganicchemistrytutor.comlumenlearning.com However, in this compound, the positions ortho and para to the amino group are already substituted (position 2 by the phenoxy group and position 4 is a potential site). The directing effects of the substituents on the aniline ring are crucial in determining the regioselectivity of further substitution. The amino group is a strong ortho, para-director, the chloro group is a deactivating ortho, para-director, and the bulky phenoxy group at the 2-position will exert a significant steric hindrance.

Considering the directing effects, electrophilic substitution would be expected to occur at the positions activated by the amino group and not sterically hindered. The para-position to the amino group (position 5) is occupied by a chloro atom. The ortho-positions are at C2 and C6. C2 is blocked by the bulky phenoxy group. Therefore, the most likely position for electrophilic attack is the C6 position. In strongly acidic media, the amino group can be protonated to form an anilinium ion, which is a meta-director, potentially leading to substitution at the C5 position, although this is already chlorinated. byjus.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Predicted Major Product |

| Bromination (Br₂) | 6-Bromo-3-chloro-2-(2,5-dimethylphenoxy)aniline |

| Nitration (HNO₃/H₂SO₄) | 3-Chloro-2-(2,5-dimethylphenoxy)-6-nitroaniline |

| Sulfonation (H₂SO₄) | 4-Amino-2-chloro-3-(2,5-dimethylphenoxy)benzenesulfonic acid |

Reactions Involving the Chloro Substituent

The chlorine atom on the aromatic ring, while generally unreactive towards classical nucleophilic substitution, can be replaced under specific conditions and is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of the Chloro Group

Aryl chlorides are typically resistant to nucleophilic substitution. However, these reactions, often termed nucleophilic aromatic substitution (SNA_r), can occur if the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgbyjus.com In this compound, the presence of the electron-donating amino group does not favor this type of reaction. Therefore, harsh reaction conditions, such as high temperatures and pressures, or the use of a very strong nucleophile would likely be required to achieve substitution of the chloro group.

Palladium-Catalyzed Cross-Coupling Reactions at the Halogenated Position

The chloro substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.combenthamopen.com This allows for the formation of a new carbon-carbon bond at the position of the chlorine atom, enabling the synthesis of biaryl compounds or the introduction of various alkyl or aryl substituents. researchgate.netnih.govresearchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl chloride and a primary or secondary amine. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org This method provides a direct route to synthesize more complex diarylamines or N-aryl alkylamines from this compound. The choice of palladium catalyst and ligand is critical for the success of these transformations, especially with less reactive aryl chlorides. beilstein-journals.orgnih.gov

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | 2-(2,5-Dimethylphenoxy)-[1,1'-biphenyl]-3-amine |

| Buchwald-Hartwig Amination | Piperidine | 3-(2,5-Dimethylphenoxy)-N-phenylaniline |

Transformations of the Dimethylphenoxy Group

The 2,5-dimethylphenoxy moiety offers several avenues for chemical modification, including reactions at the aromatic ring and potential cleavage or rearrangement of the ether bond that connects it to the aniline core.

Modifications at the Aromatic Ring of the Phenoxy Moiety

The aromatic ring of the phenoxy group, activated by the ether oxygen and two methyl groups, is susceptible to electrophilic aromatic substitution reactions. The directing effects of these substituents typically guide incoming electrophiles to the positions ortho and para to the activating groups.

Common electrophilic substitution reactions that can be envisaged for the 2,5-dimethylphenoxy ring include nitration and halogenation. For instance, the nitration of related 2,5-dimethylphenol (B165462) has been shown to yield various products depending on the reaction conditions. Nitration with nitric acid in acetic anhydride (B1165640) at low temperatures can lead to the formation of nitrodienones, which can then rearrange to nitrophenols. prepchem.com The nitration of phenols can also be achieved under milder, heterogeneous conditions using reagents like magnesium bis(hydrogensulfate) or sodium hydrogen sulfate (B86663) monohydrate with sodium nitrate (B79036) and wet silica. researchgate.net

Halogenation, another key electrophilic aromatic substitution, can introduce halogen atoms onto the phenoxy ring. The halogenation of phenols can proceed even without a Lewis acid catalyst due to the strong activating effect of the hydroxyl group, a principle that extends to the ether-activated ring in the target molecule. nih.gov For example, treatment with bromine in a non-polar solvent can lead to monobromination. nih.gov The regioselectivity of halogenation on pyrazolo[1,5-a]pyrimidines has been controlled using potassium halide salts and a hypervalent iodine(III) reagent in water, suggesting that similar selective methods could be developed for the dimethylphenoxy ring. nih.gov

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Dimethylphenoxy Moiety

| Reaction | Reagents and Conditions | Potential Products |

| Nitration | HNO₃ / Acetic Anhydride, -40°C to -20°C | Nitro-substituted dimethylphenoxy derivatives |

| Nitration | Mg(HSO₄)₂ / NaNO₃ / wet SiO₂, CH₂Cl₂, rt | Mono-nitrated dimethylphenoxy derivatives |

| Bromination | Br₂ / CHCl₃, low temperature | Mono-bromo-substituted dimethylphenoxy derivatives |

| Halogenation | KX / PIDA, H₂O, rt | Halo-substituted dimethylphenoxy derivatives |

This table presents potential reactions based on the reactivity of similar compounds; specific outcomes for this compound would require experimental verification.

Cleavage or Rearrangement Studies of the Ether Linkage

The diaryl ether linkage in this compound is generally stable but can be cleaved under harsh conditions. Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can break the C-O bond. masterorganicchemistry.comorganicmystery.comlibretexts.org In the case of aryl alkyl ethers, this cleavage typically yields a phenol (B47542) and an alkyl halide. organicmystery.comwikipedia.org However, the cleavage of diaryl ethers is more challenging and often requires more forcing conditions. organicmystery.comwikipedia.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com

Rearrangement reactions of diaryl ethers, such as the Smiles rearrangement, are also a possibility under specific conditions. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophilic group displaces the aryl group from the ether oxygen. nih.govccspublishing.org.cn This reaction typically requires activation of the aromatic ring by electron-withdrawing groups, which is not the case for the 2,5-dimethylphenoxy moiety. However, radical versions of the Smiles rearrangement have been developed that proceed under different conditions, including visible-light photocatalysis. ccspublishing.org.cnwikipedia.org Another potential rearrangement is the Chapman rearrangement, which is conceptually related to the Smiles rearrangement. nih.gov

Synthesis of Analogues and Hybrid Structures

The synthesis of analogues and hybrid structures based on the this compound core is a key strategy for exploring structure-activity relationships and developing new compounds with tailored properties. This can involve modifications to either of the aromatic rings or the creation of more complex, rigid structures through bridging or fusion.

Systematic Modification of the Aniline Ring Substitution Pattern

The substitution pattern of the aniline ring can be systematically altered to investigate the impact of different substituents on the molecule's properties. This can be achieved by starting with differently substituted anilines in the initial synthesis or by modifying the aniline ring of the parent compound. For example, analogues with different halogen atoms (e.g., fluorine or bromine) or other functional groups at the 3-position could be synthesized. The synthesis of 3-chloro-2-fluoroaniline (B1295074) has been reported, which could serve as a precursor for a fluoro-analogue of the target molecule. google.comgoogle.com Similarly, methods for the synthesis of bromo- and trifluoromethyl-substituted anilines are available in the literature. google.com

The synthesis of 3-chloro-2-methylaniline (B42847) is well-documented, typically involving the reduction of 1-chloro-2-methyl-3-nitrobenzene with iron in the presence of hydrochloric acid, or via other methods starting from 2-chloro-6-nitrotoluene. prepchem.comrsc.orgorganic-chemistry.org These synthetic routes could be adapted to produce a variety of substituted anilines for the synthesis of novel analogues.

Table 2: Examples of Substituted Anilines for Analogue Synthesis

| Starting Material | Synthetic Method | Target Analogue Core | Reference |

| 1-Chloro-2-methyl-3-nitrobenzene | Reduction with Fe/HCl | 3-Chloro-2-methylaniline | prepchem.com |

| 2-Chloro-6-nitrotoluene | Reduction with Na₂Sₓ/NH₄⁺ salt | 3-Chloro-2-methylaniline | organic-chemistry.org |

| m-Chlorophenol | Nitration followed by reduction | 3-Chloro-2-aminophenol | rsc.org |

| 4-Bromo-2-trifluorotoluene | Acetylation, nitration, deacetylation, deamination, reduction | 3-Bromo-5-trifluoromethylaniline | google.com |

Structural Variations on the Dimethylphenoxy Ring

Varying the substitution pattern on the dimethylphenoxy ring can also lead to a wide range of new analogues. This can be accomplished by employing different substituted phenols in the initial ether synthesis. For instance, using phenols with different alkyl groups, halogens, or other functional groups would result in analogues with modified phenoxy moieties. The synthesis of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines demonstrates the feasibility of incorporating various substituted phenoxy groups into complex molecules. masterorganicchemistry.com

The synthesis of 2,5-dimethylphenol itself can be achieved through various methods, and these could potentially be adapted to produce other substituted phenols. The principles of electrophilic aromatic substitution, as discussed in section 3.3.1, can also be applied to introduce new functional groups onto the existing 2,5-dimethylphenoxy ring.

Design and Synthesis of Bridged or Fused Ring Systems Incorporating the Core

Creating bridged or fused ring systems from the this compound scaffold can lead to more rigid and structurally complex molecules with potentially novel properties. One common strategy is the intramolecular cyclization to form heterocyclic systems.

For example, 2-phenoxyanilines are known precursors for the synthesis of phenoxazines through palladium-catalyzed double N-arylation reactions. This type of cyclization could potentially be applied to this compound to form a substituted phenoxazine.

Another possibility is the formation of dibenzofurans. Diaryl ethers can undergo intramolecular cyclization to form dibenzofurans via palladium-catalyzed processes. For instance, the cyclization of o-iododiaryl ethers using a reusable Pd/C catalyst has been reported as an efficient method. By introducing a suitable leaving group, such as iodine, ortho to the ether linkage on either aromatic ring of the target molecule, a similar cyclization could be induced to form a substituted dibenzofuran.

Table 3: Potential Cyclization Reactions for Fused Ring System Synthesis

| Starting Material Type | Reaction Type | Catalyst/Reagents | Product Type | Reference |

| 2-Phenoxyaniline derivative | Double N-arylation | Pd catalyst | Phenoxazine | |

| o-Iododiaryl ether | Intramolecular C-H activation | Pd/C, NaOAc | Dibenzofuran | |

| Diaryl ether | Oxidative C-C bond formation | Pd(OAc)₂, pivalic acid | Dibenzofuran | |

| o-Diazonium salt of diaryl ether | Intramolecular cyclization | Pd(OAc)₂, ethanol | Dibenzofuran |

Introduction of Diverse Functional Groups for Property Modulation

The strategic introduction of various functional groups onto the core structure of this compound is a key approach to modulate its physicochemical and biological properties. The reactivity of this molecule is primarily centered around the aniline amino group and, to a lesser extent, the two aromatic rings. Derivatization at these sites allows for the synthesis of a library of new compounds with tailored characteristics.

The primary sites for chemical modification on this compound are the amino group (-NH2) and the aromatic rings. The amino group is nucleophilic and readily participates in a variety of reactions. The aromatic rings can potentially undergo electrophilic substitution, although the existing substituents will influence the position and feasibility of such reactions.

Modification of the Amino Group:

The amino group is often the most reactive site for introducing new functionalities. Common derivatization strategies include acylation, sulfonylation, and alkylation.

Acylation: The reaction of the aniline with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is significant as it can alter the electronic properties of the molecule, enhance stability, and modify its hydrogen bonding capabilities. For instance, acylation can be used to introduce both simple alkyl and more complex aryl or heterocyclic moieties.

Sulfonylation: Reacting the amino group with sulfonyl chlorides, such as toluenesulfonyl chloride or methanesulfonyl chloride, results in the formation of sulfonamides. Sulfonamides are a well-established class of compounds in medicinal chemistry and can impart significant changes in polarity and acidity.

Alkylation and Arylation: While direct N-alkylation of anilines can sometimes be challenging due to the potential for multiple substitutions, it can be achieved under controlled conditions. More commonly, coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl derivatives, significantly expanding the structural diversity.

Modification of the Aromatic Rings:

Electrophilic aromatic substitution on either of the two aromatic rings presents another avenue for functionalization. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

On the aniline ring, the amino group is a strong activating group and ortho-, para-director. However, the positions ortho and para to the amino group are already occupied by the chloro and phenoxy groups, respectively. The chloro- and phenoxy- substituents themselves have directing effects that can influence further substitutions.

On the dimethylphenoxy ring, the oxygen of the ether is an activating ortho-, para-director, while the methyl groups are weakly activating ortho-, para-directors. This suggests that new substituents would likely be directed to the positions ortho and para to the ether linkage.

Common electrophilic substitution reactions that could be explored include:

Nitration: Introduction of a nitro group (-NO2) can serve as a handle for further transformations, such as reduction to a new amino group.

Halogenation: Further halogenation, for example, bromination, can be used to modulate the electronic properties and lipophilicity of the molecule.

Friedel-Crafts Acylation/Alkylation: These reactions allow for the introduction of keto or alkyl functionalities, which can serve as points for further derivatization.

The following table summarizes some potential derivatization reactions and the rationale for the resulting property modulation.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Potential Property Modulation |

| Acylation | Acetyl chloride, pyridine | Acetyl (-COCH3) | Increased steric bulk, altered solubility, potential for new interactions with biological targets. |

| Sulfonylation | p-Toluenesulfonyl chloride, base | Tosyl (-SO2C7H7) | Increased acidity of the N-H bond, introduction of a bulky, rigid group, modified lipophilicity. |

| Nitration | Nitric acid, sulfuric acid | Nitro (-NO2) | Introduction of a strong electron-withdrawing group, serves as a precursor for a second amino group. |

| Bromination | Bromine, acetic acid | Bromo (-Br) | Increased molecular weight and lipophilicity, altered electronic properties. |

Computational and Theoretical Studies in Support of Research on 3 Chloro 2 2,5 Dimethylphenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and energetic landscape of a molecule, forming the bedrock of modern computational chemistry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. echemcom.comresearchgate.net It is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for a wide range of molecular systems. echemcom.com DFT calculations can elucidate key electronic descriptors that govern the reactivity and stability of 3-Chloro-2-(2,5-dimethylphenoxy)aniline.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov Other important descriptors include ionization potential, electron affinity, and the electrostatic potential map, which visualizes the charge distribution and predicts sites for electrophilic or nucleophilic attack. echemcom.com

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.1 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 eV | Energy released upon gaining an electron |

The three-dimensional structure of a molecule is not static. Rotation around single bonds gives rise to different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. By mapping the potential energy surface as a function of specific dihedral angles, a detailed energy landscape can be constructed. This landscape reveals the most probable conformations and the energy barriers between them, which is critical for understanding how the molecule might interact with biological targets.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend upon static quantum chemical calculations to explore the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time. This allows for the exploration of the conformational space of this compound in a simulated environment, such as in a solvent, providing a more realistic understanding of its flexibility and preferred shapes. The resulting trajectories can be analyzed to understand how the molecule folds, what its dominant conformations are, and how it interacts with its surroundings.

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) leverages the information from molecules known to be active. nih.gov Starting with a lead compound like this compound, LBDD methods can be used to generate a library of virtual analogs. Techniques such as pharmacophore modeling identify the essential chemical features required for biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can then be built to correlate physicochemical properties with activity, guiding the design of new, potentially more potent or selective, analogs. nih.gov

Table 2: Example of Analog Generation based on this compound

| Analog ID | Modification | Predicted Activity (Illustrative) | Rationale |

| ANA-001 | Replace Chlorine with Fluorine | Increased | Improved membrane permeability |

| ANA-002 | Add a hydroxyl group to the dimethylphenoxy ring | Decreased | Potential for unfavorable steric interactions |

| ANA-003 | Shift the position of the chloro group | Similar | Explore alternative binding modes |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to a protein target of known three-dimensional structure. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. The results can provide hypotheses about the binding mode and affinity of the compound, which can be invaluable for lead optimization and understanding its potential mechanism of action.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value (Illustrative) | Interpretation |

| Binding Affinity | -8.2 kcal/mol | A measure of the strength of the interaction |

| Key Interacting Residues | TYR 82, PHE 115, LEU 210 | Amino acids in the binding site forming key interactions |

| Hydrogen Bonds | 1 | A specific type of stabilizing interaction |

| Hydrophobic Interactions | 5 | Interactions with nonpolar residues in the binding site |

Prediction of Binding Modes with Receptor and Enzyme Targets

No studies detailing the prediction of binding modes for this compound with any biological receptors or enzymes are currently available in the public domain. Molecular docking simulations, a common method to predict these interactions, have not been reported for this compound.

Elucidation of Specific Interactions (e.g., Hydrogen Bonding, Hydrophobic)

There is no available research that elucidates the specific interactions, such as hydrogen bonds or hydrophobic interactions, that this compound might form within a biological target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Development of Predictive Models for Biological Activity

No QSAR models have been developed that include this compound to predict its biological activity. Such models rely on experimental data for a series of related compounds, which does not appear to have been published for this specific molecule.

Correlating Structural Features with Mechanistic Effects

Without experimental data or inclusion in a QSAR study, it is not possible to correlate the specific structural features of this compound with any mechanistic effects.

Molecular Interactions and Biological Mechanism Studies for 3 Chloro 2 2,5 Dimethylphenoxy Aniline and Its Analogues

Investigation of Enzyme Inhibition Mechanisms

There is currently no publicly available research on the enzyme inhibition properties of 3-Chloro-2-(2,5-dimethylphenoxy)aniline.

No studies have been published that identify specific enzyme targets for this compound. Consequently, there is no data available regarding its potential interaction with phospholipase enzymes or any other class of enzymes.

As no target enzymes have been identified, there is a complete absence of research into the inhibition kinetics of this compound. Therefore, no data exists to classify its potential inhibitory action as competitive, non-competitive, or otherwise.

The scientific literature contains no studies investigating whether this compound can act as an allosteric modulator of any enzyme or receptor.

Receptor Binding and Signaling Pathway Modulation

Information regarding the interaction of this compound with cellular receptors and its effect on signaling pathways is not available in the current body of scientific literature.

There are no published studies that have investigated the binding of this compound to any cellular receptors. As a result, there is no information on its potential to modulate any associated signaling cascades.

No research has been conducted or published on the effects of this compound on gene expression. Therefore, its influence on any gene expression pathways remains unknown.

Cellular Biology Research

Detailed investigations into the cellular effects of this compound are conspicuously absent from the current body of scientific literature. While analogues within the broader phenoxyaniline (B8288346) class have been a subject of study, the specific impact of the chloro and dimethylphenoxy substitutions at the 3 and 2 positions of the aniline (B41778) ring, respectively, remains uncharacterized.

Effects on Cellular Mechanisms

A thorough search of scientific databases and peer-reviewed journals did not yield any studies specifically investigating the effects of this compound on cellular mechanisms. Consequently, there is no available data on its interactions with cellular pathways, signaling cascades, or other molecular processes.

Studies on Cell Proliferation and Survival

There are no published studies specifically examining the impact of this compound on cell proliferation and survival. Research on other substituted diphenyl ether herbicides has indicated potential cytotoxic effects at high concentrations, but these findings cannot be directly extrapolated to the compound .

Induction of Apoptosis in Specific Cell Lines

The potential for this compound to induce apoptosis, or programmed cell death, in specific cell lines has not been reported in the available scientific literature. While some chlorinated compounds and aniline derivatives have been shown to trigger apoptotic pathways in cancer cells, no such data exists for this particular molecule.

Diverse Biological Activity Investigations (In Vitro Studies)

In vitro studies are crucial for the initial screening and characterization of the biological activity of novel compounds. However, this compound appears to have not yet been the subject of such focused investigations.

Antimicrobial Activity against Bacterial Strains

There is no available data from in vitro studies detailing the antimicrobial activity of this compound against any bacterial strains. The broader class of diphenyl ethers has been explored for antibacterial properties, but specific screening results for this compound are not documented.

Antitumor/Anticancer Potential and Anti-proliferative Activity

The antitumor and anti-proliferative potential of this compound has not been evaluated in any published in vitro studies. While structure-activity relationship studies of some (benzoylaminophenoxy)phenol derivatives have shown anti-prostate cancer activity, this information is not directly applicable to the specific structure of this compound.

Anti-inflammatory and Analgesic Research

Research into the anti-inflammatory and analgesic properties of aniline and diphenylamine derivatives has identified several compounds with significant therapeutic potential. These studies often focus on the synthesis of novel derivatives and the evaluation of their biological activities, contributing to a broader understanding of the structure-activity relationships within this class of compounds.

Various 2'-phenoxymethanesulfonanilide derivatives have been synthesized and assessed for their anti-inflammatory and analgesic effects. Certain compounds that feature an electron-attracting substituent at the 4'-position have demonstrated potent inhibition of adjuvant-induced arthritis in rat models and acetic acid-induced writhing in mice, without causing gastrointestinal irritation. Among these, 4'-cyano- and 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilides were identified as promising candidates for further investigation.

In a separate line of research, a series of novel diphenylamine derivatives were designed and synthesized. Preliminary structure-activity relationship studies of these compounds revealed that a representative compound exhibited significant inhibitory activity against the NLRP3 inflammasome, a key component of the inflammatory response, with an IC50 of 0.34 μM. Mechanistic studies indicated that this compound directly targets the NLRP3 protein, thereby blocking the assembly and activation of the inflammasome, which in turn leads to anti-inflammatory effects and the inhibition of cellular pyroptosis.

Another study focused on the synthesis and pharmacological evaluation of new N,N-diphenyl amine derivatives. The compounds 2-nitro Phenyl 3,3 diphenyl propionate and 4-nitro Phenyl 3,3 diphenyl propionate showed particularly potent anti-inflammatory and analgesic activities when compared to a control group. The analgesic and anti-inflammatory response of the 2-nitro derivative was found to be the highest among the tested compounds and was comparable to the standard drugs, indomethacin and diclofenac sodium. These findings suggest that specific substitutions on the diphenylamine scaffold can significantly enhance the anti-inflammatory and analgesic properties of this class of compounds.

Studies on HIV-1 Reverse Transcriptase Inhibition for Aniline Derivatives

The diaryl ether scaffold, a key structural feature of this compound, is a prominent feature in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These inhibitors are allosteric, binding to a hydrophobic pocket in the reverse transcriptase enzyme, approximately 10 Å away from the polymerase active site, inducing conformational changes that inhibit its function. nih.gov The diaryl ether linkage provides flexibility, allowing these inhibitors to adapt to mutations in the binding pocket, a common mechanism of drug resistance.

Extensive research has been conducted to explore the structure-activity relationships of diaryl ether NNRTIs. These studies have led to the development of second-generation NNRTIs with improved potency against wild-type and drug-resistant strains of HIV-1. For instance, two series of novel diaryl ethers incorporating a phenacyl moiety were designed and evaluated for their HIV-1 reverse transcriptase inhibition. Several of these compounds exhibited excellent inhibitory activity, with IC50 values in the low micromolar to submicromolar range. The most active compounds demonstrated potency comparable or even superior to the approved drugs nevirapine and rilpivirine. nih.gov

Molecular docking studies have provided insights into the binding interactions of these diaryl ether inhibitors with the reverse transcriptase enzyme. The diaryl ether portion typically occupies a hydrophobic cavity formed by amino acid residues such as Tyr181, Tyr188, Phe227, Trp229, and Tyr318. Specific substitutions on the phenyl rings can form key interactions, such as π-π stacking with Trp229 and Tyr188, which contribute to the high binding affinity and inhibitory potency. nih.gov

The following table summarizes the HIV-1 reverse transcriptase inhibitory activity of selected diaryl ether analogues, demonstrating the impact of different substituents on their potency.

| Compound ID | R1 | R2 | R3 | HIV-1 RT Inhibition IC50 (µM) |

| 7a | H | H | H | 1.2 |

| 7e | Cl | H | CN | 0.08 |

| 7g | Br | H | CN | 0.09 |

| 8a | H | OCH3 | H | 2.5 |

| 8c | Cl | OCH3 | H | 0.5 |

Data adapted from a study on diaryl ethers with a carboxymethoxyphenacyl motif. nih.gov The table shows that the presence of a chloro or bromo group at the R1 position and a cyano group at the R3 position significantly enhances the inhibitory activity against HIV-1 reverse transcriptase.

Further research into catechol diethers, another class of diaryl ether NNRTIs, has yielded compounds with picomolar activity against wild-type HIV-1. Specifically, derivatives incorporating a 6-cyano-1-naphthyl substituent have shown promising results, with some compounds exhibiting mid-picomolar potency and maintaining sub-20 nM activity against viral strains with common resistance mutations like Tyr181Cys and Lys103Asn.

The table below presents the inhibitory activity of selected naphthyl phenyl ether analogues against wild-type and mutant HIV-1 strains.

| Compound ID | R | Wild-Type HIV-1 EC50 (nM) | Y181C Mutant HIV-1 EC50 (nM) | K103N Mutant HIV-1 EC50 (nM) |

| 6a | H | 2.5 | 150 | 18 |

| 6e | CN | 0.5 | 18 | 7.5 |

| 6i | Br | 0.5 | 19 | 12 |

| 6k | I | 1.2 | 7.8 | 6.5 |

Data adapted from a study on naphthyl phenyl ethers as picomolar inhibitors of HIV-1 reverse transcriptase. The EC50 values represent the concentration required for 50% protection of MT-2 cells from HIV-1 induced cytopathicity. The data highlights the potent activity of these analogues, particularly those with cyano, bromo, and iodo substituents, against both wild-type and drug-resistant viral strains.

These studies underscore the importance of the diaryl ether scaffold in the design of potent HIV-1 reverse transcriptase inhibitors and provide a strong rationale for the potential anti-HIV activity of this compound and its related analogues.

Structure Activity Relationship Sar Investigations for 3 Chloro 2 2,5 Dimethylphenoxy Aniline Scaffolds

Impact of Substituent Position and Nature on Biological Activity

In the context of biological activity, the chloro group can influence several factors:

Binding Interactions: The electronegativity of the chlorine atom can lead to favorable electrostatic interactions with biological targets. It can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Metabolic Stability: The presence of a chloro group can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.

Lipophilicity: The chloro substituent increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its distribution within biological systems.

The position of the chloro group is also crucial. In the 3-position of the aniline (B41778) ring, it can influence the pKa of the amino group and the conformational preference of the molecule, thereby affecting its binding to a target protein. Studies on related phenoxy-aniline compounds have shown that the position and nature of halogen substituents can dramatically alter biological activity, including herbicidal and antifungal properties. For instance, in diphenyl ether herbicides, the presence and position of chloro substituents are critical for their inhibitory activity against protoporphyrinogen oxidase (PPO). acs.orgnih.gov

| Substituent at Position 3 | Electronic Effect | Expected Impact on Reactivity | Potential Influence on Biological Profile |

|---|---|---|---|

| -H | Neutral | Baseline reactivity | Baseline activity |

| -Cl | Electron-withdrawing (-I > +M) | Decreased nucleophilicity of aniline | Enhanced binding through halogen bonds, increased metabolic stability and lipophilicity |

| -F | Electron-withdrawing (-I > +M) | Decreased nucleophilicity | Can form strong hydrogen bonds, may alter metabolic pathways |

| -Br | Electron-withdrawing (-I > +M) | Decreased nucleophilicity | Similar to chloro but with increased size and polarizability |

The two methyl groups on the phenoxy ring of 3-Chloro-2-(2,5-dimethylphenoxy)aniline have a significant impact on the molecule's steric and electronic properties. Methyl groups are electron-donating through hyperconjugation and have a notable steric presence.

The key influences of the methyl groups include:

Hydrophobic Interactions: Methyl groups are hydrophobic and can engage in favorable van der Waals interactions with nonpolar regions of a biological target. This can contribute significantly to the binding affinity.

Electronic Effects: As electron-donating groups, the methyl substituents increase the electron density of the phenoxy ring. This can modulate the electronic character of the ether oxygen and influence its ability to act as a hydrogen bond acceptor.

| Phenoxy Substitution | Key Feature | Expected Impact on Conformation | Potential Influence on Biological Interactions |

|---|---|---|---|

| Unsubstituted | - | More rotational freedom | Baseline hydrophobic interactions |

| 2,5-dimethyl | Steric bulk and hydrophobicity | Restricted rotation, fixed dihedral angle | Enhanced hydrophobic interactions, potential for improved binding affinity and selectivity |

| 4-methyl | Hydrophobicity | Less restricted rotation than 2-methyl | Increased lipophilicity, potential for interactions in a specific hydrophobic pocket |

| 3,5-dimethyl | Symmetric hydrophobicity | Different conformational preference compared to 2,5-dimethyl | May alter binding mode due to different steric profile |

Modifications to the aniline ring, beyond the existing 3-chloro substituent, can profoundly affect molecular recognition by a biological target. The amino group is a key functional group that can act as a hydrogen bond donor, and its basicity and accessibility are critical for interaction with target proteins.

Potential modifications and their effects include:

Altering Basicity: Introducing electron-donating or electron-withdrawing groups elsewhere on the aniline ring can modulate the pKa of the amino group. This can be crucial for optimizing ionization at physiological pH and forming or breaking key interactions with the target.

Steric Effects: Adding bulky substituents to the aniline ring can introduce steric clashes with the binding site, leading to a loss of activity. Conversely, smaller substituents may be well-tolerated or even enhance binding by filling small pockets.

Introducing New Interaction Points: Adding functional groups such as hydroxyl or methoxy groups can introduce new hydrogen bonding opportunities, potentially increasing binding affinity and specificity.

The aniline moiety is a common "structural alert" in medicinal chemistry due to its potential for metabolic activation to reactive species. nih.gov Therefore, substitutions on the aniline ring are often explored to mitigate potential toxicity while maintaining or improving biological activity. cresset-group.combiopartner.co.uk

Conformation and Molecular Flexibility in Activity Modulation

The three-dimensional shape of this compound is a key determinant of its biological activity. The molecule's conformation is largely defined by the dihedral angles of the central C-O-C ether linkage, which are influenced by the steric hindrance from the ortho-substituents on both the aniline and phenoxy rings. The 2-methyl group on the phenoxy ring and the 2-ether linkage on the aniline ring force a non-planar conformation.

This twisted conformation is crucial for activity as it presents the substituents in a specific spatial arrangement for interaction with a receptor. The degree of flexibility or rigidity of the molecule can also impact its binding. A more rigid molecule may have a higher affinity if its low-energy conformation matches the binding site geometry, but it may have difficulty adapting to different binding pockets. Conversely, a more flexible molecule may bind to a wider range of targets but may pay a higher entropic penalty upon binding.

Computational studies on substituted diphenyl ethers have shown that ortho-substituents significantly raise the energy barrier for rotation around the ether bond, leading to more defined and stable conformations. libretexts.org

Pharmacophore Elucidation and Mapping

A pharmacophore model for the this compound scaffold would identify the key chemical features and their spatial arrangement necessary for biological activity. Based on the structure, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature from the aniline -NH2 group.

A hydrogen bond acceptor feature from the ether oxygen.

Two hydrophobic/aromatic features representing the two aromatic rings.

A halogen bonding feature from the chloro substituent.

The relative positions of these features would be defined by the preferred conformation of the molecule. Pharmacophore modeling is a valuable tool in drug discovery for virtual screening of compound libraries to identify new molecules with similar activity and for guiding the design of new analogs with improved properties. nih.gov For kinase inhibitors with a similar diphenyl ether core, pharmacophore models often highlight the importance of the hydrogen bonding capabilities of the aniline nitrogen and the hydrophobic nature of the substituted phenoxy ring. nih.gov

Comparative SAR with Related Phenoxy-Aniline and Phenoxy-Heterocycle Derivatives

To further understand the SAR of the this compound scaffold, it is useful to compare it with related structures where either the aniline or the phenoxy ring is replaced by a different aromatic or heterocyclic system.

Phenoxy-Heterocycle Derivatives: Replacing the aniline ring with a heterocycle, such as pyridine, can significantly alter the compound's properties. For example, a phenoxy-pyridine derivative would have a different hydrogen bonding pattern and basicity compared to a phenoxy-aniline. The nitrogen in the pyridine ring is a hydrogen bond acceptor, whereas the amino group in aniline is a donor. This change can lead to a completely different binding mode and biological activity.

Bioisosteric Replacements: The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties, is often applied in drug design. For the aniline ring, bioisosteres could include other amino-heterocycles. These replacements can be used to fine-tune pharmacokinetic properties, reduce toxicity, or explore new intellectual property space.

Studies comparing phenoxy-anilines with phenoxy-quinolines or other fused heterocycles in the context of anticancer or antimicrobial activity have shown that the nature of the nitrogen-containing ring system is critical for potency and selectivity. sapub.orgnih.gov

| Scaffold | Key Structural Difference | Potential Impact on Properties | Example Biological Context |

|---|---|---|---|

| Phenoxy-Aniline | -NH2 group (H-bond donor) | Specific hydrogen bonding, potential for metabolic activation | Herbicides, Kinase Inhibitors |

| Phenoxy-Pyridine | Pyridine nitrogen (H-bond acceptor) | Altered H-bonding capacity, different basicity | Antifungal agents, CNS-active compounds |

| Phenoxy-Quinoline | Fused ring system | Increased planarity and size, altered electronics | Anticancer and antimalarial agents |

| Phenoxy-Phenol | -OH group instead of -NH2 | Acidity, H-bond donor and acceptor | Antioxidants, antiseptics |

Comparison with 3-Chloro-2-(4-methylphenoxy)aniline Analogues

A direct comparison between this compound and 3-Chloro-2-(4-methylphenoxy)aniline would elucidate the impact of the substitution pattern on the phenoxy ring. The key structural difference is the presence of two methyl groups at the 2 and 5 positions in the former, versus a single methyl group at the 4 position in the latter.

Without specific biological data, a hypothetical SAR analysis would consider the following:

Steric Hindrance: The two methyl groups in this compound introduce greater steric bulk around the ether linkage compared to the single methyl group in the 4-methylphenoxy analogue. This could influence how the molecule binds to its biological target.

Electronic Effects: The electronic effects of the methyl groups (electron-donating) would be different depending on their position. The cumulative effect of two methyl groups might alter the electron density of the phenoxy ring and the ether oxygen, potentially affecting binding affinity.

A data table comparing key physicochemical properties and any available biological activity data (e.g., IC₅₀ values against a specific target) would be essential for a conclusive SAR analysis.

Table 1: Hypothetical Data Comparison of this compound and 3-Chloro-2-(4-methylphenoxy)aniline

| Compound | Structure | Molecular Weight | LogP | Biological Activity (e.g., IC₅₀ in µM) |